molecular formula C9H9F3N2 B11727407 2-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine CAS No. 1196156-85-0

2-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine

Cat. No.: B11727407
CAS No.: 1196156-85-0
M. Wt: 202.18 g/mol
InChI Key: GZPFSASNOVRBBH-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, enhancing the compound’s stability and reactivity. The presence of the cyclopenta[B]pyridin ring adds to its structural complexity, making it a valuable subject for research in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions . Another method includes the Pd-catalyzed amination reaction, where 2-bromo-5-(trifluoromethyl)pyridine reacts with aromatic amines in the presence of a Pd(dba)2/BINAP catalytic system .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, temperature control, and purification techniques are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine stands out due to its unique combination of the trifluoromethyl group and the cyclopenta[B]pyridin ring. This structural uniqueness imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1196156-85-0

Molecular Formula

C9H9F3N2

Molecular Weight

202.18 g/mol

IUPAC Name

2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)8-4-1-5-6(13)2-3-7(5)14-8/h1,4,6H,2-3,13H2

InChI Key

GZPFSASNOVRBBH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C=CC(=N2)C(F)(F)F

Origin of Product

United States

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